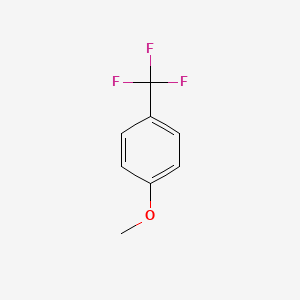

4-(Trifluoromethyl)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIPQRIPCRRISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344942 | |

| Record name | 4-(Trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-52-8 | |

| Record name | 4-(Trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methoxy-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trifluoromethyl)anisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines detailed experimental protocols, quantitative data, and visual representations of the synthetic and analytical workflows.

Introduction

This compound, also known as 1-methoxy-4-(trifluoromethyl)benzene, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group (-CF3) imparts unique properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for novel therapeutic agents and functional materials. This guide details a common synthetic route and the essential analytical techniques for its characterization.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the methylation of 4-(trifluoromethyl)phenol. This reaction is typically carried out using a methylating agent in the presence of a base.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Methylation of 4-(Trifluoromethyl)phenol

This protocol is adapted from general procedures for the O-methylation of phenols.[1][2][3]

Materials:

-

4-(Trifluoromethyl)phenol

-

Dimethyl carbonate (DMC) or Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the methylating agent (dimethyl carbonate, 1.2 eq, or methyl iodide, 1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone, the boiling point is 56 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C8H7F3O | [4] |

| Molecular Weight | 176.14 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 166.4 °C at 760 mmHg | [] |

| Density | 1.198 g/cm³ | [] |

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (CDCl₃) | 7.55 | d | 8.8 |

| 6.95 | d | 8.8 | |

| 3.85 | s | - | |

| ¹³C NMR (CDCl₃) | 161.2 | s | - |

| 126.8 (q) | q | ~3.5 | |

| 124.2 (q) | q | ~272 | |

| 122.5 (q) | q | ~33 | |

| 114.2 | s | - | |

| 55.4 | s | - | |

| ¹⁹F NMR (CDCl₃) | -61.5 | s | - |

Note: NMR data is compiled from representative spectra of similar compounds and may vary slightly based on the solvent and instrument used.[7][8]

Mass Spectrometry (MS):

-

GC-MS: The mass spectrum would show a molecular ion peak (M+) at m/z = 176.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Safety Precautions

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[5]

-

It may cause skin and eye irritation.[5]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[5]

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and data are intended to assist researchers and professionals in the efficient and accurate preparation and analysis of this important chemical intermediate. The unique properties conferred by the trifluoromethyl group will continue to make this and related compounds valuable tools in the advancement of drug discovery and material science.

References

- 1. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]

- 2. benchchem.com [benchchem.com]

- 3. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 402-52-8 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Trifluoromethyl)anisole. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document includes key quantitative data, detailed experimental protocols for property determination and synthesis, and a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound, also known as 1-methoxy-4-(trifluoromethyl)benzene, is a fluorinated aromatic ether.[1] Its unique electronic properties, imparted by the trifluoromethyl group, make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound based on available literature data.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇F₃O | [1][] |

| Molecular Weight | 176.14 g/mol | [1][][3][4] |

| Melting Point | -9 °C | [3] |

| Boiling Point | 166.4 °C at 760 mmHg169 °C at 754 mmHg | [][3] |

| Density | 1.198 g/cm³1.245 g/mL | [][3] |

| Refractive Index (n_D²⁰) | 1.4291.4450 | [][3] |

| Flash Point | 60 °C (140 °F) | [3] |

| Solubility | Qualitative: Low solubility in water; soluble in organic solvents. Specific quantitative data is not readily available. | [5] |

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is an adapted general procedure for the Williamson ether synthesis, a reliable method for preparing ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Materials:

-

4-(Trifluoromethyl)phenol

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 4-(Trifluoromethyl)phenol to a round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

-

Deprotonation: Slowly add sodium hydride (as a 60% dispersion in mineral oil) to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

-

Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Determination of Physicochemical Properties

The following are general experimental protocols for the determination of the key physicochemical properties of this compound.

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Boiling Point Reading: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

-

Pycnometer Preparation: Clean and dry a pycnometer (a small glass flask of a known volume) and record its mass (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles, and record the mass (m₂).

-

Water Calibration: Empty and clean the pycnometer, then fill it with distilled water and record the mass (m₃).

-

Temperature Measurement: Measure the temperature of the water.

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measured temperature.

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.

-

Sample Preparation: In a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone) in small, incremental volumes (e.g., 0.1 mL).

-

Observation: After each addition, vortex or shake the test tube vigorously and observe if the solute dissolves completely.

-

Classification: Classify the solubility based on the amount of solvent required to dissolve the solute (e.g., soluble, sparingly soluble, insoluble).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

This diagram outlines the major steps involved, from the initial reactants to the final compilation of physicochemical data. The synthesis phase involves the chemical reaction, work-up, and purification. The characterization phase includes the determination of various physical properties and spectroscopic analysis to confirm the structure and purity of the synthesized compound.

References

Spectroscopic Analysis of 4-(Trluoromethyl)anisole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-(Trluoromethyl)anisole, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary

The spectroscopic data for 4-(Trluoromethyl)anisole (CAS No: 402-52-8, Molecular Formula: C₈H₇F₃O, Molecular Weight: 176.14) are summarized in the tables below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.58 | d | 8.8 | 2H | Ar-H (ortho to CF₃) |

| 6.98 | d | 8.8 | 2H | Ar-H (ortho to OCH₃) |

| 3.84 | s | - | 3H | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | Ar-C (para to CF₃) |

| 126.9 (q, J = 3.8 Hz) | Ar-C (ortho to CF₃) |

| 124.3 (q, J = 270.3 Hz) | -CF₃ |

| 122.9 (q, J = 32.5 Hz) | Ar-C (ipso to CF₃) |

| 114.2 | Ar-C (ortho to OCH₃) |

| 55.5 | -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3081, 3054, 3015 | Weak | C-H stretch (aromatic) |

| 2970, 2948, 2848 | Weak | C-H stretch (methyl) |

| 1616, 1590, 1520 | Strong | C=C stretch (aromatic ring) |

| 1328 | Strong | C-F stretch (symmetric) |

| 1262 | Strong | C-O-C stretch (asymmetric) |

| 1165, 1112, 1069 | Strong | C-F stretch |

| 1021 | Medium | C-O-C stretch (symmetric) |

| 842 | Strong | C-H bend (out-of-plane, para-disubstituted) |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 161 | 15 | [M - CH₃]⁺ |

| 147 | 30 | [M - CHO]⁺ |

| 133 | 85 | [M - CH₃ - CO]⁺ |

| 107 | 20 | [M - CF₃]⁺ |

| 95 | 40 | [C₆H₄O]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 4-(Trluoromethyl)anisole (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required. A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons, although this is less critical for routine identification.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As 4-(Trluoromethyl)anisole is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to create a uniform film of the sample.

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Collection: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Inlet System: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or through a direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Ionization: Electron Ionization (EI) is employed, with electrons accelerated to an energy of 70 eV to induce ionization and fragmentation of the sample molecules.

-

-

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The data is processed to identify the molecular ion peak and the major fragment ions, which provide valuable information about the molecular structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-(Trluoromethyl)anisole.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Trifluoromethyl Group's Profound Electronic Influence on Anisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group onto an anisole scaffold dramatically alters its electronic properties, a feature of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide delves into the core electronic effects of the trifluoromethyl group at the ortho, meta, and para positions of anisole, providing a comprehensive overview of its impact on reactivity and spectroscopic characteristics. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying electronic principles.

Quantitative Analysis of Electronic Effects

The electron-withdrawing nature of the trifluoromethyl group is quantifiable through several key parameters, most notably Hammett constants and ¹⁹F NMR chemical shifts. These values provide a clear picture of how the -CF3 group influences the electron density distribution within the anisole ring.

Hammett Substituent Constants

The Hammett equation (

log(K/K0)=σρσσ| Substituent Position | Hammett Constant ( | Hammett Constant ( |

| Trifluoromethyl (-CF₃) | 0.54 | 0.43 |

| Methoxy (-OCH₃) | -0.27 | 0.12 |

Note: These are general Hammett constants and can vary slightly depending on the specific reaction and conditions.

¹⁹F NMR Chemical Shifts

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of fluorine-containing molecules.[1] The chemical shift of the ¹⁹F nucleus is highly sensitive to the electron density around it.[1] Electron-withdrawing groups deshield the fluorine nuclei, causing a downfield shift (more positive ppm values), while electron-donating groups cause an upfield shift. The chemical shifts for the trifluoromethyl group on the anisole ring are expected to vary depending on its position due to the interplay of inductive and resonance effects.

| Compound | ¹⁹F NMR Chemical Shift (δ, ppm) |

| 4-Trifluoromethylanisole | -61.2 |

| 3-Trifluoromethylaniline | ~ -63 |

| 2-Trifluoromethylaniline | ~ -60 |

Values for trifluoromethylanilines are used as approximations for the corresponding anisoles due to the limited direct data for all isomers of trifluoromethylanisole. The electronic environment is similar, but not identical.

Experimental Protocols

The synthesis of trifluoromethylated anisoles can be achieved through various methods. A common and effective approach is the Williamson ether synthesis, starting from the corresponding trifluoromethylphenols.

General Protocol for Williamson Ether Synthesis of Trifluoromethylanisoles

This protocol outlines the synthesis of ortho-, meta-, and para-trifluoromethylanisole from the corresponding trifluoromethylphenols.

Materials:

-

2-, 3-, or 4-Trifluoromethylphenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the corresponding trifluoromethylphenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylanisole isomer.

Visualizing Electronic Effects and Reaction Mechanisms

The electronic influence of the trifluoromethyl group can be further understood by visualizing molecular orbitals and reaction pathways.

Molecular Orbital Diagram

The following diagram illustrates the conceptual mixing of the π molecular orbitals of the benzene ring with the p-orbital of the oxygen in anisole and the perturbation caused by the strongly electron-withdrawing trifluoromethyl group.

References

Quantum Chemical Calculations for 4-(Trifluoromethyl)anisole: A Technical Guide

Introduction

4-(Trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, and the methoxy (-OCH3) group, an electron-donating group, imparts unique electronic and physicochemical properties to the molecule. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel derivatives with enhanced biological activity, and elucidating its role in various chemical processes. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to characterize this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This guide leverages Density Functional Theory (DFT), a robust computational method, to explore the geometric, electronic, and spectroscopic properties of this compound. Detailed computational protocols are provided, alongside a structured presentation of hypothetical quantitative data to facilitate a clear understanding of the expected results.

Computational Methodology

The quantum chemical calculations outlined in this guide are typically performed using the Gaussian suite of programs. The methodology involves a multi-step process, beginning with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation, and then calculation of various molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound can be built using molecular modeling software. This structure is then optimized to a stationary point on the potential energy surface using DFT. A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). To ensure a good balance between accuracy and computational cost, a Pople-style basis set such as 6-311++G(d,p) is commonly employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and fluorine atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the natural bond orbital (NBO) analysis. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. The MEP provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. NBO analysis offers insights into intramolecular and intermolecular interactions, such as hyperconjugation and charge delocalization.

Data Presentation

The quantitative data obtained from these calculations are best summarized in structured tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.365 | C-O-C | 118.5 |

| O-CH3 | 1.420 | C-C-O | 124.0 |

| C-CF3 | 1.490 | C-C-C | 119.5 |

| C-F | 1.345 | F-C-F | 107.0 |

| Aromatic C-C | 1.395 | ||

| Aromatic C-H | 1.085 |

Table 2: Calculated Vibrational Frequencies (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretch |

| ν(C-H) methyl | 2950 | 2945 | Methyl C-H stretch |

| ν(C=C) aromatic | 1610 | 1605 | Aromatic C=C stretch |

| ν(C-O) | 1250 | 1245 | C-O stretch |

| ν(C-F) | 1130 | 1125 | C-F stretch |

Table 3: Electronic Properties (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the workflow of quantum chemical calculations and the relationships between different molecular properties.

Caption: Workflow for quantum chemical calculations of this compound.

Caption: Relationship between molecular structure and calculated properties.

Conclusion

Quantum chemical calculations provide a powerful framework for the in-depth characterization of this compound. The methodologies and illustrative data presented in this technical guide demonstrate the utility of DFT in elucidating the geometric, electronic, and spectroscopic features of this important molecule. By integrating these computational techniques into the research and development pipeline, scientists can gain a deeper understanding of its structure-property relationships, enabling the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science.

A Technical Guide to the Reactivity of 4-(Trifluoromethyl)anisole in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of 4-(trifluoromethyl)anisole in electrophilic aromatic substitution (EAS) reactions. Understanding the electronic interplay of the methoxy and trifluoromethyl substituents is crucial for predicting reaction outcomes and designing synthetic routes in medicinal and materials chemistry.

Introduction to Electrophilic Aromatic Substitution and Substituent Effects

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction's rate and regioselectivity are profoundly influenced by the electronic properties of substituents already present on the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

-

Activating groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions.[1][2]

-

Deactivating groups withdraw electron density from the ring, decreasing its nucleophilicity and reactivity. With the exception of halogens, these groups generally direct incoming electrophiles to the meta position.[1][3]

This compound presents a classic case of competing substituent effects, with an activating methoxy group and a deactivating trifluoromethyl group positioned para to each other.

Electronic Effects in this compound

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic effects of its two substituents.

-

Methoxy Group (-OCH₃): The methoxy group is a strong activating group.[2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the π-system of the ring. This increases the electron density at the ortho and para positions. It also has a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect is dominant, making the methoxy group a powerful ortho-, para-director.[2][4]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group.[3][5] It exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms.[1][5] This effect significantly reduces the electron density of the entire aromatic ring, making it much less reactive towards electrophiles.[3] The -CF₃ group is a meta-director.[1][3]

Combined Influence and Regioselectivity

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group dominates the regioselectivity of the reaction. The strong deactivating nature of the trifluoromethyl group, however, renders the ring less nucleophilic than anisole, requiring more forcing reaction conditions for substitution to occur.

Electrophilic attack will be directed to the positions ortho to the activating methoxy group (C2 and C6). The para position relative to the methoxy group is blocked by the trifluoromethyl group. The positions meta to the methoxy group (C3 and C5) are deactivated by both the inductive effect of the methoxy group and the powerful deactivating effect of the trifluoromethyl group, making substitution at these sites highly unfavorable.

Quantitative Data on Reactivity

While specific kinetic data for the electrophilic substitution of this compound is not extensively published, the expected reactivity can be inferred from the known effects of the individual substituents. The trifluoromethyl group is one of the most strongly deactivating groups, while the methoxy group is one of the most strongly activating. The overall effect is a significantly deactivated ring compared to anisole, but still likely more reactive than nitrobenzene.

| Compound | Substituent(s) | Relative Reactivity (Benzene = 1) | Expected Major Product(s) |

| Anisole | -OCH₃ | ~10⁶ | Ortho/Para-substituted |

| Benzene | -H | 1 | Monosubstituted |

| This compound | -OCH₃, -CF₃ | < 1 (Deactivated) | 2-substituted |

| Nitrobenzene | -NO₂ | ~10⁻⁷ | Meta-substituted |

| Table 1: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution. The relative reactivity for this compound is an estimate based on substituent effects. |

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivating influence of the trifluoromethyl group, electrophilic aromatic substitution reactions on this compound generally require more vigorous conditions (e.g., stronger acids, higher temperatures, or longer reaction times) than similar reactions with anisole.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[6] For this compound, the nitro group is expected to add at the 2-position.

Expected Product: 2-Nitro-4-(trifluoromethyl)anisole

Experimental Protocol: General Procedure for Nitration

This protocol is a general guideline adapted from procedures for deactivated aromatic compounds and should be optimized.

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and an addition funnel. Cool the flask in an ice-water bath.

-

Reagent Preparation: To the cooled flask, add this compound (1.0 eq.) dissolved in a minimal amount of concentrated sulfuric acid.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the ring. For deactivated substrates, a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) is typically required to polarize the halogen molecule and generate a more potent electrophile.[7]

Expected Product (Bromination): 2-Bromo-4-(trifluoromethyl)anisole

Experimental Protocol: General Procedure for Bromination

This protocol is a general guideline and requires optimization.

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in the flask. Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 0.1 eq.).

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq.) in the same solvent from the addition funnel at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

-

Isolation and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the product can be purified by column chromatography or distillation.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are challenging for strongly deactivated rings like this compound. The strong electron-withdrawing nature of the -CF₃ group reduces the ring's nucleophilicity to a level where it may not react under standard Friedel-Crafts conditions.[8] Furthermore, the methoxy group can coordinate with the Lewis acid catalyst, further deactivating the ring. While potentially feasible under very harsh conditions with strong Lewis acids, these reactions often result in low yields or failure. Alternative synthetic strategies are typically preferred to install acyl or alkyl groups.

Mechanism of Substitution

The mechanism of electrophilic aromatic substitution on this compound proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[9]

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This attack is favored at the C2 position (ortho to the -OCH₃ group) because the methoxy group can effectively stabilize the resulting positive charge through resonance.

-

Formation of the Sigma Complex: A carbocation intermediate is formed, and the aromaticity of the ring is temporarily lost. The positive charge is delocalized across the ring, with significant resonance contributors placing the charge on the carbon bearing the methoxy group, where the oxygen's lone pair can provide additional stabilization.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is a nuanced interplay of competing electronic effects. The methoxy group acts as a powerful ortho, para-director, dictating the position of electrophilic attack primarily to the C2 and C6 positions. However, the trifluoromethyl group strongly deactivates the ring, necessitating more forceful reaction conditions compared to anisole. Friedel-Crafts reactions are particularly challenging and often impractical. This understanding is vital for professionals in drug development and materials science when designing syntheses involving this and structurally related molecules.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Role of 4-(Trifluoromethyl)anisole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among these, the 4-(trifluoromethyl)phenoxy group, often derived from 4-(trifluoromethyl)anisole, stands out as a privileged scaffold. Its unique electronic properties and metabolic stability have led to its integration into a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the synthesis of bioactive molecules, presenting key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and synthetic workflows.

The trifluoromethyl group (-CF3) is a powerful bioisostere for a methyl group, yet it imparts profoundly different physicochemical properties to a molecule.[1] Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[2] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a critical attribute for enhancing the pharmacokinetic profile of drug candidates.[3] this compound serves as a key building block, providing a gateway to the introduction of the 4-(trifluoromethyl)phenoxy motif into a wide range of molecular architectures.

Physicochemical Properties and Synthetic Utility

This compound is a colorless liquid with a boiling point of 166.4°C at 760mmHg and a density of 1.198 g/cm³.[4] Its primary utility in medicinal chemistry stems from its conversion to 4-(trifluoromethyl)phenol. This transformation is typically achieved through demethylation, a fundamental reaction that unmasks the reactive hydroxyl group, enabling subsequent etherification or other coupling reactions.

Demethylation of this compound

A common method for the demethylation of aryl methyl ethers like this compound involves the use of strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane (DCM).

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)phenoxy moiety has been successfully incorporated into a variety of drug candidates and approved drugs, targeting a range of therapeutic areas. Its ability to enhance potency, selectivity, and pharmacokinetic properties makes it a valuable component in the medicinal chemist's toolkit.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[5] The 4-(trifluoromethyl)phenoxy group has been featured in the design of potent and selective kinase inhibitors.

One notable example is in the development of novel 2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[6] The inclusion of a trifluoromethyl group on the aniline ring has been shown to be crucial for activity.

Another significant application is in the development of Sorafenib (Nexavar), a multi-kinase inhibitor approved for the treatment of certain types of cancer.[7] While not directly containing a 4-(trifluoromethyl)phenoxy group, its structure features a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the importance of the trifluoromethyl-substituted phenyl ring in kinase inhibition.

Central Nervous System (CNS) Agents

The ability of the trifluoromethyl group to enhance lipophilicity and metabolic stability is particularly advantageous for drugs targeting the central nervous system, as these properties can facilitate crossing the blood-brain barrier.

The most prominent example is Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI) widely used for the treatment of depression and other psychiatric disorders.[7] The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[7] The 4-(trifluoromethyl)phenoxy group is a critical pharmacophore in Fluoxetine, contributing to its efficacy and pharmacokinetic profile.[8]

Antiviral Agents

The trifluoromethyl group has also been explored in the design of antiviral agents. Its incorporation can lead to improved metabolic stability, a desirable feature for drugs that need to maintain therapeutic concentrations over time.[3] Research into fluoxetine and its analogues has revealed their potential as inhibitors of enterovirus replication by targeting the viral protein 2C.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds containing the 4-(trifluoromethyl)phenoxy moiety or related structures.

| Compound Class | Target | Key Compound | IC₅₀/EC₅₀ | Reference |

| Kinase Inhibitors | SGK1 | 2-anilinoquinoline derivative | Varies | [6] |

| Kinase Inhibitors | Multi-kinase | Sorafenib | Varies | [7] |

| Antidepressants | SERT | Fluoxetine | Varies | [7][8] |

| Antivirals | Enterovirus 2C | Fluoxetine analogue | Varies | [9] |

| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | Bioavailability (%) | Reference |

| S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide (in rats, 10 mg/kg oral) | ~11,000 | 1.4 | 2.9 | 100 | [6] |

| Fluoxetine (human) | Varies | 6-8 | 96-144 | ~72 | [8] |

Experimental Protocols

General Procedure for Demethylation of this compound

Materials:

-

This compound

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous DCM

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of BBr₃ in DCM (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of methanol.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-(trifluoromethyl)phenol.

-

The crude product can be purified by column chromatography on silica gel.

General Procedure for Williamson Ether Synthesis using 4-(Trifluoromethyl)phenol

Materials:

-

4-(Trifluoromethyl)phenol

-

Alkyl halide (e.g., R-Br or R-Cl)

-

Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

To a stirred suspension of a base (e.g., NaH, 1.2 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in anhydrous DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for the Synthesis of a 4-(Trifluoromethyl)phenoxy-containing Compound

Caption: Synthetic pathway from this compound to a target molecule.

Signaling Pathway Inhibition by a Kinase Inhibitor

Caption: Inhibition of a pro-survival signaling pathway by a kinase inhibitor.

Conclusion

This compound, through its conversion to 4-(trifluoromethyl)phenol, serves as a versatile and highly valuable building block in medicinal chemistry. The resulting 4-(trifluoromethyl)phenoxy moiety imparts a unique combination of electronic and steric properties that can significantly enhance the biological activity and pharmacokinetic profile of drug candidates. Its successful application in diverse therapeutic areas, from CNS disorders to oncology, underscores its strategic importance in modern drug design. The continued exploration of this privileged scaffold is likely to yield novel and improved therapeutics in the future.

References

- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. jelsciences.com [jelsciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluoxetine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Trifluoromethyl)anisole: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)anisole, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique physicochemical properties, imparted by the trifluoromethyl group, have made it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl group (-CF3) is particularly noteworthy for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, also known as 4-methoxybenzotrifluoride, combines the structural features of an anisole ring with the influential trifluoromethyl substituent, making it a versatile synthon in organic chemistry.

Discovery and Historical Context

The synthesis of benzotrifluoride was first demonstrated by Frédéric Swarts in 1892 through the reaction of benzotrichloride with antimony fluoride. This foundational work paved the way for the preparation of a variety of substituted benzotrifluorides, including this compound. Although a specific first synthesis of this compound is not prominently documented, its preparation would have followed the development of reliable methods for the trifluoromethylation of aromatic rings.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H7F3O | [2][] |

| Molecular Weight | 176.14 g/mol | [2][] |

| CAS Number | 402-52-8 | [2] |

| Boiling Point | 166.4 °C at 760 mmHg | [] |

| Density | 1.198 g/cm³ | [] |

| Melting Point | -9 °C | [4] |

| Refractive Index | 1.4450 | [4] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed, leveraging classical and modern trifluoromethylation strategies.

From p-Cresol via Trichloromethylation and Halogen Exchange

A traditional and industrially relevant method involves the free-radical chlorination of p-cresol methyl ether (4-methylanisole) to form 4-(trichloromethyl)anisole, followed by a halogen exchange reaction (a variation of the Swarts reaction) using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF3).

Experimental Workflow:

Figure 1: Synthesis of this compound from 4-Methylanisole.

Detailed Protocol:

-

Step 1: Trichlorination of 4-Methylanisole. 4-Methylanisole is subjected to free-radical chlorination using chlorine gas under UV irradiation or in the presence of a radical initiator. The reaction is typically carried out in a suitable solvent until the methyl group is fully chlorinated to a trichloromethyl group.

-

Step 2: Halogen Exchange. The resulting 4-(trichloromethyl)anisole is then treated with a fluorinating agent such as anhydrous hydrogen fluoride or antimony trifluoride, often with a catalyst like antimony pentachloride, to replace the chlorine atoms with fluorine atoms, yielding this compound.

Nucleophilic Aromatic Substitution of 4-Chlorobenzotrifluoride

Another viable route involves the nucleophilic aromatic substitution of 4-chlorobenzotrifluoride with sodium methoxide. This reaction is typically carried out in a polar aprotic solvent.

Experimental Workflow:

Figure 2: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Protocol:

-

4-Chlorobenzotrifluoride is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Sodium methoxide is added to the solution, and the reaction mixture is heated to facilitate the substitution reaction.

-

Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by distillation.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aromatic protons appear as two doublets in the range of δ 6.9-7.6 ppm. The methoxy group protons appear as a singlet at approximately δ 3.8 ppm. |

| ¹³C NMR | The spectrum shows characteristic signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methoxy carbon. |

| ¹⁹F NMR | A single sharp resonance is observed for the three equivalent fluorine atoms of the trifluoromethyl group, typically around -61 ppm relative to CFCl₃.[1] |

| Infrared (IR) | Characteristic C-F stretching vibrations are observed in the region of 1100-1350 cm⁻¹. Aromatic C-H and C-O stretching bands are also present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 176. The fragmentation pattern typically shows the loss of a methyl group and other characteristic fragments. |

Applications in Research and Development

This compound is a valuable intermediate in several fields:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group is often incorporated to enhance drug efficacy and pharmacokinetic properties.[5][6]

-

Agrochemicals: This compound is utilized in the production of herbicides, insecticides, and fungicides. The trifluoromethyl moiety can increase the biological activity and stability of these agrochemicals.[5]

-

Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, where the trifluoromethyl group can impart desirable properties like thermal stability and specific electronic characteristics.[7]

Conclusion

This compound, a product of the advancements in organofluorine chemistry, has established itself as a critical intermediate in the synthesis of a diverse range of commercially important molecules. Its straightforward synthesis and the unique properties conferred by the trifluoromethyl group ensure its continued relevance in drug discovery, agrochemical development, and material science. This guide provides a foundational understanding of its history, properties, and synthesis for researchers and professionals in the field.

References

Stability and Degradation Pathways of 4-(Trifluoromethyl)anisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)anisole is a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. Understanding its stability and degradation pathways is critical for its application, particularly in drug development, where such characteristics influence formulation, shelf-life, and metabolic fate. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways. While specific experimental data for this molecule is limited, this guide consolidates general principles of fluorinated aromatic compound stability, details relevant experimental protocols for forced degradation studies, and presents likely degradation mechanisms. All quantitative data from analogous compounds are summarized, and key experimental workflows and degradation pathways are visualized to provide a practical framework for researchers.

Core Principles of Stability

The chemical stability of this compound is significantly influenced by the presence of the trifluoromethyl (-CF3) group on the aromatic ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting considerable resistance to metabolic and chemical degradation.[1] The electron-withdrawing nature of the -CF3 group also deactivates the aromatic ring towards electrophilic attack. However, the molecule is not entirely inert and can undergo degradation under specific conditions.

Forced Degradation and Stability Testing

Forced degradation studies are essential to identify the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies help in elucidating degradation pathways and developing stability-indicating analytical methods.[2][4] The recommended conditions for forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[3]

Hydrolytic Stability

Principle: Under acidic or basic conditions, the ether linkage of anisole derivatives can be susceptible to cleavage. The electron-withdrawing trifluoromethyl group may influence the rate of this process.

Anticipated Products: The primary degradation products from hydrolysis are expected to be 4-(trifluoromethyl)phenol and methanol.

General Experimental Protocol: pH Stability [1]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution in aqueous buffers of varying pH (e.g., pH 1.2, 7.4, and 9.0) to a final concentration typically in the range of 0.1-1 mg/mL.[1]

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period. Samples should be protected from light.

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability

Principle: The aromatic ring and the methoxy group can be susceptible to oxidation. Common laboratory oxidants for forced degradation studies include hydrogen peroxide (H2O2).[2]

Anticipated Products: Oxidation of the methoxy group could lead to the formation of 4-(trifluoromethyl)phenol. Ring oxidation could result in hydroxylated derivatives or ring-opened products.

General Experimental Protocol: Oxidative Degradation [2]

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the sample solution. The reaction can be conducted at room temperature or slightly elevated temperatures.

-

Time Points: Monitor the reaction over time by withdrawing aliquots at various intervals.

-

Analysis: Analyze the samples using HPLC or LC-MS to determine the extent of degradation and identify the degradation products.

Photostability

Principle: Aromatic compounds can absorb UV light, which may lead to photochemical degradation. The presence of the trifluoromethyl group can influence the photolytic stability.

Anticipated Products: Photodegradation can lead to a variety of products through radical mechanisms, including ring-opened products, or cleavage of the ether bond to form 4-(trifluoromethyl)phenol.

General Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile or water). Prepare a dark control sample wrapped in aluminum foil.

-

Exposure: Expose the sample to a controlled light source that mimics the UV and visible spectrum of sunlight (e.g., a xenon lamp in a photostability chamber). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Time Points: Analyze the exposed and dark control samples at appropriate time intervals.

-

Analysis: Use a validated HPLC or LC-MS method to assess the loss of the parent compound and the formation of photoproducts.

Thermal Stability

Principle: High temperatures can provide the energy required to break chemical bonds, leading to thermal decomposition. The strong C-F bonds in the trifluoromethyl group are expected to enhance the thermal stability of the molecule.

Anticipated Products: Thermal decomposition of anisole is known to proceed via radical mechanisms, initiating with the cleavage of the O-CH3 bond to form a phenoxy radical and a methyl radical. Similar pathways are plausible for this compound.

General Experimental Protocol: Thermal Degradation [1]

-

Sample Preparation: Place a known amount of this compound in a suitable container. For solid-state studies, the neat compound is used. For solution studies, a solution in a high-boiling point inert solvent is prepared.

-

Stress Condition: Heat the sample in a temperature-controlled oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the expected stability).

-

Time Points: Collect samples at different time points.

-

Analysis: Analyze the samples for the appearance of degradation products and loss of the parent compound using techniques like HPLC, GC-MS, or Thermogravimetric Analysis (TGA). TGA can provide quantitative data on the decomposition temperature.[1]

Quantitative Data Summary

| Stress Condition | Expected Stability of this compound | Potential Degradation Products |

| Hydrolysis (Acidic) | Moderate to High | 4-(Trifluoromethyl)phenol, Methanol |

| Hydrolysis (Basic) | Moderate to High | 4-(Trifluoromethyl)phenol, Methanol |

| Oxidation (e.g., H₂O₂) | Moderate | 4-(Trifluoromethyl)phenol, Ring-hydroxylated species, Ring-opened products |

| Photolysis (UV/Vis) | Moderate | 4-(Trifluoromethyl)phenol, Radical-derived products |

| Thermal | High | 4-(Trifluoromethyl)phenoxy radical, Methyl radical, and subsequent products |

Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for forced degradation studies and the potential degradation pathways of this compound.

Analytical Methodologies

The analysis of this compound and its degradation products typically relies on chromatographic techniques coupled with various detectors.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying the parent compound and known degradation products. A reverse-phase C18 column is often suitable, with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be an effective analytical technique.

Conclusion

This compound is expected to exhibit enhanced stability compared to its non-fluorinated counterpart due to the strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group. However, it is not completely inert and can undergo degradation through hydrolysis, oxidation, photolysis, and thermal decomposition. The primary degradation product across several pathways is likely to be 4-(trifluoromethyl)phenol. This guide provides a foundational framework for researchers and drug development professionals to design and execute robust stability studies for this compound. The detailed experimental protocols and visualized workflows offer a practical starting point for a comprehensive stability assessment, which is crucial for the successful application of this compound in various scientific and industrial fields. Further experimental studies are warranted to generate specific quantitative data and definitively elucidate the degradation pathways of this important molecule.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-(Trifluoromethyl)anisole. The document delves into the nuanced interplay of its substituent groups, which dictates its three-dimensional geometry and, consequently, its chemical behavior and potential applications in fields such as medicinal chemistry and materials science.

Molecular Structure

This compound is an aromatic compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group at the para position. The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment within the aromatic ring, influencing its geometry and reactivity.

Table 1: Computed Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-O (methoxy) | 1.365 | |

| O-CH₃ | 1.421 | |

| C-C (aromatic, avg.) | 1.395 | |

| C-C (ipso-OCH₃) | 1.380 | |

| C-C (ipso-CF₃) | 1.485 | |

| C-F (avg.) | 1.345 | |

| **Bond Angles (°) ** | ||

| C-O-C (methoxy) | 118.5 | |

| C-C-O | 124.5 | |

| C-C-C (ipso-OCH₃) | 120.5 | |

| C-C-C (ipso-CF₃) | 121.0 | |

| F-C-F (avg.) | 106.5 |

Note: These values are computationally derived and serve as a robust estimation in the absence of direct experimental data from X-ray crystallography or gas-phase electron diffraction.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation of the methoxy group around the C(aromatic)-O bond. The orientation of the methyl group relative to the plane of the benzene ring can be described by the dihedral angle τ (C2-C1-O-Cmethyl). Two principal conformations are of interest: the planar conformation (τ = 0° or 180°) and the perpendicular (or orthogonal) conformation (τ = 90°).

For anisole itself, the planar conformation is the most stable due to favorable resonance interactions between the oxygen lone pair and the aromatic π-system. However, in substituted anisoles, the conformational preference is a delicate balance of steric and electronic effects. In the case of this compound, the para-substituent does not introduce significant steric hindrance to the methoxy group rotation. Therefore, the electronic effects of the trifluoromethyl group are the primary determinants of the rotational barrier and conformational preference.

Computational studies on similar para-substituted anisoles suggest that electron-withdrawing groups can influence the rotational barrier. For this compound, the planar conformation is predicted to be the global minimum, with a relatively low rotational barrier to the perpendicular transition state.

Table 2: Computed Conformational Energies of this compound

| Conformation | Dihedral Angle (τ) | Relative Energy (kcal/mol) |

| Planar (Global Minimum) | 0° | 0.00 |

| Perpendicular (Transition State) | 90° | ~2.5 - 3.5 |

| Planar (Equivalent Minimum) | 180° | 0.00 |

Note: The energy values are indicative and sourced from computational studies on para-substituted anisoles. The actual barrier may vary slightly depending on the level of theory and basis set used in the calculation.

Experimental and Computational Methodologies

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

-

Objective: To determine the preferred conformation and estimate the rotational barrier of the methoxy group in solution.

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired over a range of temperatures, from ambient down to the freezing point of the solvent.

-

Analysis: Changes in chemical shifts and coupling constants with temperature are monitored. At low temperatures, where the rotation of the methoxy group is slow on the NMR timescale, distinct signals for different conformers may be observed. The coalescence temperature of these signals can be used to calculate the rotational energy barrier using the Eyring equation. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help in elucidating the dominant conformation.

Gas-Phase Electron Diffraction (GED)

-

Objective: To determine the precise molecular geometry in the gas phase, free from intermolecular interactions.

-

Experimental Setup: A high-energy electron beam is directed through a gaseous sample of this compound effusing from a nozzle in a high-vacuum chamber.

-

Data Collection: The scattered electrons form a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is mathematically transformed into a radial distribution function, which provides information about the internuclear distances. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.

Computational Protocols

Density Functional Theory (DFT) Calculations

-

Objective: To predict the stable conformations, molecular geometry, and rotational energy barriers.

-

Workflow:

-

Initial Structure: A 3D model of this compound is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy structure using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

-